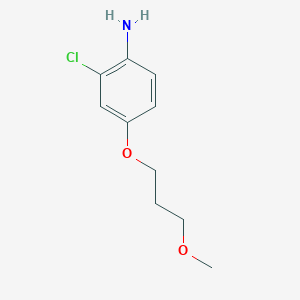

2-Chloro-4-(3-methoxypropoxy)aniline

Description

2-Chloro-4-(3-methoxypropoxy)aniline is an aniline derivative characterized by a chlorine atom at the ortho-position (C2) and a 3-methoxypropoxy group at the para-position (C4) of the aromatic ring. The 3-methoxypropoxy substituent introduces both ether and methoxy functionalities, influencing electronic properties (e.g., electron-donating effects) and solubility.

Properties

IUPAC Name |

2-chloro-4-(3-methoxypropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOGTSCTISWEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methoxypropoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-nitroaniline with 3-methoxypropyl bromide under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methoxypropoxy)aniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group (if present) can be reduced to an amino group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed

Nucleophilic Substitution: Substituted anilines with different functional groups.

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Chloro-4-(3-methoxypropoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methoxypropoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Physicochemical Properties

The following compounds share core aniline or aromatic amine structures with varying substituents, enabling comparative analysis:

Table 1: Key Properties of Structural Analogs

*Estimated based on molecular formula C₁₀H₁₃ClNO₂.

Key Observations :

Substituent Size and Solubility: The 3-methoxypropoxy group in the target compound likely enhances solubility in polar organic solvents (e.g., methanol, ethyl acetate) compared to the smaller isopropoxy group in 2-chloro-4-(propan-2-yloxy)aniline . This is attributed to the extended alkyl chain and ether oxygen, which increase hydrophilicity. In contrast, the bulky 4-isopropylphenoxy group in 3-chloro-4-[4-(propan-2-yl)phenoxy]aniline may reduce aqueous solubility but improve lipid membrane penetration, making it suitable for herbicidal formulations.

Electronic Effects :

- The imidazole substituent in 2-Chloro-4-(1H-imidazol-1-yl)aniline introduces aromatic nitrogen atoms, enabling hydrogen bonding and π-π interactions critical for drug-receptor binding.

- The methoxy group in 3-methoxypropoxy is electron-donating, activating the aniline ring toward electrophilic substitution, whereas chloropyrimidinyl substituents (as in ) are electron-withdrawing, directing reactivity to specific ring positions .

Synthetic Utility: Compounds like 2-Chloro-4-(1H-imidazol-1-yl)aniline are pivotal in synthesizing kinase inhibitors or antimicrobial agents due to their heterocyclic moieties . The target compound’s 3-methoxypropoxy group could serve as a linker in prodrug designs or polymerizable monomers, akin to the 3-methoxypropoxy-pyridine derivative used in Rabeprazole impurity synthesis .

Biological Activity

2-Chloro-4-(3-methoxypropoxy)aniline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₁₃ClN₄O

- Molecular Weight : 220.68 g/mol

The presence of the chloro and methoxypropoxy groups contributes to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. This may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Cellular Interference : It can disrupt cellular processes, leading to apoptosis in cancer cells.

- Antioxidant Activity : It may exhibit free radical scavenging properties, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

These findings indicate that the compound exhibits varying degrees of antibacterial activity, with notable efficacy against E. coli.

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC₅₀ (µM) | Comparative Control (IC₅₀) | Activity Level |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.5 | Sorafenib (12.0) | Moderate |

| U-87 (Glioblastoma) | 10.0 | Doxorubicin (8.5) | Strong |

The compound demonstrated significant cytotoxicity against glioblastoma cells compared to breast cancer cells, suggesting a selective action that warrants further investigation.

Case Studies

- Study on Antioxidant Properties : A recent study utilized the DPPH radical scavenging method to evaluate the antioxidant capacity of derivatives related to this compound. The results indicated a scavenging ability comparable to ascorbic acid, highlighting its potential for protective roles in oxidative stress-related conditions .

- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth rates in xenograft models of breast cancer, supporting its anticancer claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.